N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group, a hydroxy group, and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 4-chloro-2,5-dimethoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Cyclization to form the dihydropyrimidine ring: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the dihydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: can be compared with other sulfonamides and dihydropyrimidine derivatives:
Similar Compounds: Sulfamethoxazole, Sulfadiazine, and Dihydropyrimidine derivatives.
Properties
Molecular Formula |
C12H12ClN3O6S |
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Molecular Weight |
361.76 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O6S/c1-21-8-4-7(9(22-2)3-6(8)13)16-23(19,20)10-5-14-12(18)15-11(10)17/h3-5,16H,1-2H3,(H2,14,15,17,18) |
InChI Key |
HOCLSFVDTSVKBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CNC(=O)NC2=O)OC)Cl |
Origin of Product |
United States |
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